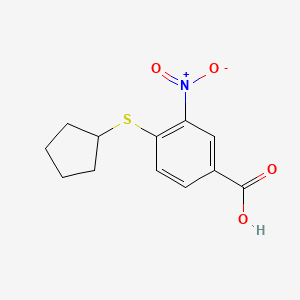

4-(Cyclopentylthio)-3-nitrobenzoic acid

Description

Contextualization of Substituted Benzoic Acids in Contemporary Chemical Biology

Substituted benzoic acids are a cornerstone in the development of biologically active compounds. The benzoic acid scaffold itself is a common motif in a variety of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological effects. The versatility of the benzene (B151609) ring allows for the introduction of various substituents, which can modulate the molecule's physicochemical properties, such as acidity, lipophilicity, and electronic distribution. These modifications are crucial for optimizing a compound's interaction with biological targets, including enzymes and receptors.

In contemporary chemical biology, researchers leverage substituted benzoic acids to probe biological systems and to develop new therapeutic agents. For instance, derivatives of benzoic acid have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific placement and nature of the substituents on the benzoic acid ring are critical in determining the compound's biological activity and selectivity.

Significance of Thioether Linkages in Molecular Design for Biological Activity

The inclusion of a thioether linkage (-S-) in molecular design is a well-established strategy for enhancing biological activity. Thioethers are present in numerous bioactive natural products and pharmaceuticals. This functional group can influence a molecule's conformational flexibility and its ability to form non-covalent interactions with biological macromolecules. The sulfur atom in a thioether is a soft Lewis base, which can engage in favorable interactions with various biological targets.

Furthermore, thioether linkages can improve a compound's metabolic stability compared to more labile functional groups. In drug design, the replacement of an ester or an amide linkage with a thioether can lead to compounds with improved pharmacokinetic profiles. The strategic incorporation of a thioether, such as the cyclopentylthio group in the target molecule, can therefore be a key determinant of its biological efficacy.

Rationale for Investigating 4-(Cyclopentylthio)-3-nitrobenzoic acid as a Research Target

The specific structure of this compound presents a compelling case for its investigation as a research target. The molecule combines three key structural features: a benzoic acid core, a thioether linkage, and a nitro group.

The benzoic acid moiety provides a scaffold that is known to interact with various biological systems and offers a handle for further chemical modification.

The cyclopentylthio group at the 4-position introduces a lipophilic and conformationally constrained thioether. This feature can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.

The nitro group at the 3-position is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid. Nitroaromatic compounds are also known to be substrates for nitroreductase enzymes, which are overexpressed in certain cancer cells and microorganisms, suggesting a potential for selective activation in specific biological environments.

While direct experimental data on the biological activity of this compound is not extensively reported in publicly available literature, the known activities of structurally related compounds provide a strong rationale for its investigation. For example, various 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities. nih.gov Additionally, other thioether-containing compounds have demonstrated a wide range of biological effects. Therefore, this compound represents a promising candidate for screening in various biological assays to uncover novel therapeutic leads.

A plausible synthetic route to this compound can be extrapolated from methods used for analogous compounds, such as the synthesis of 4-methylthio-3-nitrobenzoic acid. prepchem.com This would likely involve the reaction of a 4-halo-3-nitrobenzoic acid derivative with cyclopentanethiol (B157770) in the presence of a suitable base.

Properties

IUPAC Name |

4-cyclopentylsulfanyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S/c14-12(15)8-5-6-11(10(7-8)13(16)17)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRRVRJMPRJHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281609 | |

| Record name | 4-(Cyclopentylthio)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893764-79-9 | |

| Record name | 4-(Cyclopentylthio)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893764-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopentylthio)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopentylthio 3 Nitrobenzoic Acid

Strategies for Carbon-Sulfur Bond Formation on Aromatic Systems

The creation of the aryl thioether linkage is a pivotal step in the synthesis of 4-(cyclopentylthio)-3-nitrobenzoic acid. This can be achieved through several well-established chemical strategies.

A primary and widely employed method for the formation of aryl thioethers is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a thiol with an aromatic ring that is activated by the presence of electron-withdrawing groups, such as a nitro group. In the context of this compound synthesis, this would typically involve the reaction of cyclopentanethiol (B157770) with a 4-halo-3-nitrobenzoic acid derivative. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack by the thiolate anion, facilitating the displacement of the halide.

The general reaction scheme is as follows:

Figure 1: General scheme for nucleophilic aromatic substitution to form an aryl thioether.

The reaction is typically carried out in the presence of a base, which deprotonates the cyclopentanethiol to form the more nucleophilic cyclopentylthiolate anion. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and triethylamine. The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can solvate the cation without significantly solvating the nucleophile, thus enhancing its reactivity.

An analogous reaction is the synthesis of 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid and methylamine, which proceeds via a similar nucleophilic aromatic substitution mechanism. google.com

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. Palladium, copper, and nickel-based catalytic systems are commonly used for the coupling of aryl halides or triflates with thiols. While potentially offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, these methods are often more complex and costly.

A typical palladium-catalyzed reaction might involve an aryl halide, a thiol, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, dppf), and a base. The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl thioether and regenerate the catalyst.

While specific examples for the synthesis of this compound using these methods are not prevalent in the literature, the general principles of Buchwald-Hartwig or Ullmann-type C-S cross-coupling reactions could be readily adapted for this purpose.

Regioselective Functionalization of Nitrobenzoic Acid Precursors

The successful synthesis of this compound heavily relies on the availability of a suitably functionalized nitrobenzoic acid precursor, where the positions of the functional groups direct the subsequent reactions with high regioselectivity.

A crucial intermediate for the synthesis of this compound is 4-chloro-3-nitrobenzoic acid. guidechem.comottokemi.com This compound serves as the electrophilic partner in the nucleophilic aromatic substitution reaction with cyclopentanethiol. The synthesis of 4-chloro-3-nitrobenzoic acid is typically achieved through the nitration of p-chlorobenzoic acid. guidechem.comprepchem.com

The nitration is an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring of p-chlorobenzoic acid. prepchem.com The directing effects of the existing substituents on the aromatic ring, the chloro group (ortho-, para-directing) and the carboxylic acid group (meta-directing), are critical for the regioselectivity of this reaction. The incoming nitro group is directed to the position ortho to the chloro group and meta to the carboxylic acid group, resulting in the desired 4-chloro-3-nitrobenzoic acid.

Figure 2: Synthesis of 4-chloro-3-nitrobenzoic acid via nitration of p-chlorobenzoic acid.

Several methods for the nitration of p-chlorobenzoic acid have been reported, with variations in the nitrating agents and reaction conditions. guidechem.comprepchem.com One common procedure involves the use of a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. prepchem.com Another approach utilizes the nitration of p-chlorotoluene followed by oxidation of the methyl group to a carboxylic acid. guidechem.com

Table 1: Reported Synthesis Methods for 4-chloro-3-nitrobenzoic acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 1,2-Dichloroethane | 40 | 96.8 | prepchem.com |

| p-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄) | Dichloromethane | Boiling point | >97 | guidechem.com |

| p-Chlorotoluene | Mixed acid (HNO₃/H₂SO₄) | - | 55-60 | 92 (nitration step) | guidechem.com |

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Chlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 1,2-Dichloroethane | 40 | 96.8 | prepchem.com |

| p-Chlorobenzoic acid | Mixed acid (HNO₃/H₂SO₄) | Dichloromethane | Boiling point | >97 | guidechem.com |

| p-Chlorotoluene | Mixed acid (HNO₃/H₂SO₄) | - | 55-60 | 92 (nitration step) | guidechem.com |

The introduction of the cyclopentylthio group via nucleophilic aromatic substitution on 4-chloro-3-nitrobenzoic acid requires careful optimization of reaction conditions to maximize yield and purity. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Base: A suitable base is required to generate the cyclopentylthiolate anion. The strength and solubility of the base can influence the reaction rate. Common choices include inorganic bases like potassium carbonate and sodium hydroxide, or organic bases such as triethylamine. The stoichiometry of the base is also important; typically, a slight excess is used to ensure complete deprotonation of the thiol.

Solvent: Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can dissolve the reactants and facilitate the SNAr reaction.

Temperature: The reaction temperature is a critical factor. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of side products. The optimal temperature is typically determined empirically and can range from room temperature to elevated temperatures (e.g., 80-120 °C).

Reaction Time: The reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine its completion.

A plausible synthetic route, based on analogous reactions, would involve dissolving 4-chloro-3-nitrobenzoic acid and cyclopentanethiol in a suitable solvent like DMF, followed by the addition of a base such as potassium carbonate. The mixture would then be heated until the starting material is consumed. Work-up would typically involve acidification to precipitate the product, followed by filtration and purification by recrystallization or chromatography.

Advanced Synthetic Techniques and Green Chemistry Considerations

While traditional synthetic methods are effective, modern synthetic chemistry is increasingly focused on the development of more sustainable and environmentally friendly processes. In the context of this compound synthesis, several green chemistry principles could be applied.

Catalysis: The use of catalytic methods, such as the transition metal-catalyzed C-S bond formation mentioned earlier, can reduce the need for stoichiometric reagents and minimize waste.

Alternative Solvents: The replacement of hazardous organic solvents like DMF and DMSO with greener alternatives such as water, ionic liquids, or deep eutectic solvents is an active area of research.

Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields by providing rapid and uniform heating. This technique could be explored for both the nitration and the nucleophilic substitution steps.

Flow Chemistry: Continuous flow reactors offer several advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of this compound could potentially be adapted to a flow process.

By incorporating these advanced techniques and green chemistry considerations, the synthesis of this compound can be made more efficient, safer, and more sustainable.

One-Pot Multicomponent Reactions for Thioether-Containing Benzoic Acids

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction times, and simplifies purification processes. For the synthesis of thioether-containing benzoic acids like this compound, a plausible one-pot strategy would involve the in-situ generation of a thiolate nucleophile and its subsequent reaction with an appropriately substituted aromatic substrate.

A general approach could start with 4-fluoro-3-nitrobenzoic acid. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. The cyclopentylthiolate nucleophile can be generated in situ from cyclopentylthiol and a suitable base.

Key Features of the Proposed One-Pot Synthesis:

| Feature | Description |

| Starting Materials | 4-fluoro-3-nitrobenzoic acid, cyclopentylthiol, base (e.g., K₂CO₃, Et₃N) |

| Solvent | Aprotic polar solvent (e.g., DMF, DMSO) |

| Reaction Conditions | Elevated temperature to facilitate nucleophilic aromatic substitution |

| Advantages | Operational simplicity, reduced workup, and higher overall yield compared to stepwise methods. |

This one-pot approach avoids the isolation of the potentially malodorous cyclopentylthiolate, as it is generated and consumed in the same reaction vessel. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Hypothetical One-Pot Reaction Parameters for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 100 | 6 | 85 |

| 2 | Et₃N | DMSO | 120 | 4 | 88 |

| 3 | NaH | THF | 65 | 8 | 75 |

| 4 | Cs₂CO₃ | NMP | 110 | 5 | 90 |

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers a safe, efficient, and scalable alternative to traditional batch synthesis. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions like nitration.

The synthesis of this compound via flow chemistry could be envisioned in a multi-step continuous process.

Step 1: Continuous Nitration

The starting material, 4-(cyclopentylthio)benzoic acid, could be synthesized first. The subsequent nitration is a critical step that can be significantly improved using flow chemistry. ewadirect.com The use of a microreactor allows for superior heat and mass transfer, mitigating the risks associated with the handling of concentrated nitric and sulfuric acids. ewadirect.com

Step 2: Continuous Thioether Formation

Alternatively, a flow process could be designed for the nucleophilic aromatic substitution reaction described in the one-pot section. A solution of 4-fluoro-3-nitrobenzoic acid and a base could be continuously mixed with a stream of cyclopentylthiol in a heated flow reactor. The product stream would then be collected and subjected to a continuous workup and purification process.

Advantages of a Flow Chemistry Approach:

Enhanced Safety: Precise temperature control minimizes the risk of runaway reactions, especially during nitration. ewadirect.com

Improved Yield and Purity: The rapid mixing and precise control of residence time can reduce the formation of byproducts.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Automation: Continuous processes are amenable to automation, reducing the need for manual intervention.

Table 2: Illustrative Flow Chemistry Parameters for the Nitration of 4-(cyclopentylthio)benzoic acid

| Parameter | Value |

|---|---|

| Reactor Type | Microreactor or Packed-Bed Reactor |

| Reagents | 4-(cyclopentylthio)benzoic acid, Nitric Acid, Sulfuric Acid |

| Flow Rate | 0.1 - 10 mL/min |

| Temperature | 0 - 50 °C |

| Residence Time | 1 - 20 minutes |

| Hypothetical Conversion | >95% |

Derivatization Strategies and Analog Design for Research Applications

Chemical Modification of the Carboxylic Acid Moiety for Structure-Activity Exploration

The carboxylic acid group is a primary site for chemical modification, offering opportunities to influence the compound's polarity, solubility, and interaction with biological targets.

Esterification of the carboxylic acid group in 4-(Cyclopentylthio)-3-nitrobenzoic acid can serve multiple purposes in research, including the preparation of derivatives for analytical characterization and the systematic exploration of structure-activity relationships (SAR). The conversion of the polar carboxylic acid to a less polar ester can significantly alter the molecule's physicochemical properties, such as lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

In SAR studies, a series of esters with varying alkyl or aryl groups can be synthesized to probe the steric and electronic requirements of the binding site on a biological target. For instance, preparing a homologous series of simple alkyl esters (methyl, ethyl, propyl, etc.) can provide insights into the presence of a hydrophobic pocket near the carboxylic acid binding region.

| Compound | R Group | Rationale for Synthesis | Potential Impact on Properties |

| Methyl 4-(cyclopentylthio)-3-nitrobenzoate | -CH3 | Probing for small hydrophobic interactions; increasing membrane permeability. | Increased lipophilicity, potential for improved cell penetration. |

| Ethyl 4-(cyclopentylthio)-3-nitrobenzoate | -CH2CH3 | Assessing the effect of a slightly larger alkyl group on activity. | Further increase in lipophilicity compared to the methyl ester. |

| Isopropyl 4-(cyclopentylthio)-3-nitrobenzoate | -CH(CH3)2 | Introducing steric bulk to explore the spatial constraints of the binding pocket. | May enhance binding selectivity if the pocket accommodates a branched alkyl group. |

| Benzyl 4-(cyclopentylthio)-3-nitrobenzoate | -CH2Ph | Investigating potential π-stacking interactions with aromatic residues in the target. | Introduces aromatic character, potentially leading to new binding interactions. |

Amidation of the carboxylic acid offers a pathway to a diverse range of analogs with modulated biological activities. The introduction of an amide bond can lead to derivatives with altered hydrogen bonding capabilities, conformational rigidity, and metabolic stability compared to the parent carboxylic acid. The synthesis of a library of amides with various primary and secondary amines allows for a comprehensive exploration of the chemical space around this functional group. This structural diversification is a key strategy for modulating the bioactivity of the lead compound. nih.gov

The nature of the substituent on the amide nitrogen can be varied to introduce different functionalities, such as basic groups (to enhance solubility or introduce new receptor interactions), bulky groups (to probe steric limits), or chiral moieties (to investigate stereoselective interactions).

| Compound | Amine Used | Rationale for Synthesis | Potential Impact on Bioactivity |

| 4-(Cyclopentylthio)-N-methyl-3-nitrobenzamide | Methylamine | Introduction of a simple alkyl amide to assess the importance of the acidic proton. | May alter binding mode by changing hydrogen bond donor/acceptor pattern. |

| 4-(Cyclopentylthio)-N,N-dimethyl-3-nitrobenzamide | Dimethylamine | Removal of the amide N-H to eliminate hydrogen bond donation. | Can help determine if hydrogen bond donation is critical for activity. |

| N-(2-Aminoethyl)-4-(cyclopentylthio)-3-nitrobenzamide | Ethylenediamine | Introduction of a basic side chain to potentially improve solubility and target engagement. | May introduce new ionic interactions with the biological target. |

| 4-(Cyclopentylthio)-3-nitro-N-(phenyl)benzamide | Aniline | Incorporation of an aromatic ring to explore potential π-π or hydrophobic interactions. | Could enhance binding affinity through additional interactions with the receptor. |

Functionalization of the Aromatic Ring System for Modulating Electronic and Steric Properties

Modifications to the aromatic ring of this compound can significantly impact its electronic and steric properties, thereby influencing its interaction with biological targets.

Directed C-H activation is a powerful tool for the regioselective functionalization of aromatic rings. rsc.orgrsc.org In the case of this compound, the existing substituents will direct the introduction of new groups to specific positions. The carboxylic acid and the cyclopentylthio group are ortho, para-directing, while the nitro group is meta-directing. The interplay of these directing effects, along with the reaction conditions, will determine the site of functionalization. For instance, ortho-lithiation directed by the carboxylic acid group could enable the introduction of substituents at the 5-position.

The introduction of various substituents onto the aromatic ring can systematically alter the compound's properties to build a comprehensive SAR profile. Halogens (F, Cl, Br) can modulate the electronic nature of the ring and introduce new contact points for halogen bonding. Alkyl groups can probe for hydrophobic interactions and influence the conformation of the molecule. Other functional groups like hydroxyl, methoxy, or cyano can be introduced to explore hydrogen bonding and polar interactions.

| Substituent | Position | Rationale for Introduction | Expected Effect on Properties |

| Fluoro (-F) | 5-position | To modulate pKa and explore halogen bonding interactions. | Increases lipophilicity and can alter metabolic stability. |

| Chloro (-Cl) | 5-position | To introduce a larger halogen and further probe electronic and steric effects. | Can enhance binding affinity through favorable interactions. |

| Methyl (-CH3) | 5-position | To investigate the effect of a small, hydrophobic group on activity. | May fill a small hydrophobic pocket in the binding site. |

| Methoxy (-OCH3) | 5-position | To introduce a hydrogen bond acceptor and alter the electronic properties of the ring. | Can improve solubility and modulate target interactions. |

Modifications of the Cyclopentylthio Moiety

The cyclopentylthio group is a key feature of the molecule, contributing to its lipophilicity and potentially engaging in specific hydrophobic interactions with the target. Modifications to this moiety can provide valuable SAR information.

Alterations could include changing the size of the cycloalkyl ring (e.g., cyclobutyl, cyclohexyl) to assess the optimal ring size for binding. The sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone to introduce polarity and hydrogen bonding capabilities. Furthermore, substituents could be introduced on the cyclopentyl ring itself to explore the surrounding space within the binding pocket.

| Modification | Rationale | Potential Impact |

| Cyclobutylthio or Cyclohexylthio | To evaluate the influence of ring size on hydrophobic interactions and overall fit within the binding pocket. | A different ring size may lead to enhanced or diminished biological activity, indicating the spatial constraints of the target. |

| Cyclopentylsulfinyl or Cyclopentylsulfonyl | To increase polarity and introduce hydrogen bond accepting groups. | This could improve aqueous solubility and introduce new interactions with polar residues in the binding site. |

| (1-Methylcyclopentyl)thio | To introduce steric bulk and explore the topology of the hydrophobic pocket. | The substituent may provide additional hydrophobic contacts and improve binding affinity or selectivity. |

| (3-Hydroxycyclopentyl)thio | To introduce a polar functional group and a potential hydrogen bonding moiety. | This could enhance solubility and allow for new hydrogen bonding interactions with the target. |

Analytical Derivatization for Enhanced Chromatographic and Spectroscopic Characterization

To facilitate the analysis of this compound and its metabolites or reaction products, derivatization techniques can be employed to improve their analytical properties.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application to non-volatile compounds like carboxylic acids is limited. colostate.edu Silylation is a common derivatization method to increase the volatility of such compounds by converting the polar carboxylic acid group into a less polar and more volatile silyl (B83357) ester. wikipedia.orgtaylorandfrancis.comnih.govepfl.ch

The introduction of a silyl group, such as a trimethylsilyl (B98337) (TMS) group, makes the derivative suitable for GC-MS analysis. colostate.eduwikipedia.org This process typically involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). taylorandfrancis.comnih.gov The resulting silyl ester is thermally stable and readily volatilized in the GC injector. colostate.edu This derivatization not only enables GC separation but also often leads to more favorable fragmentation patterns in the mass spectrometer, aiding in structural elucidation. wikipedia.org

Table 3: Silylation Reaction for GC-MS Analysis

| Reactant | Reagent | Product | Analytical Advantage |

| This compound | BSTFA/TMCS | This compound, trimethylsilyl ester | Increased volatility and thermal stability for GC-MS analysis. colostate.edu |

For sensitive detection in biological assays or high-performance liquid chromatography (HPLC), the attachment of a fluorescent or chromophoric tag to this compound can be highly advantageous. Benzoic acid itself has a maximum UV absorbance around 230 nm. researchgate.net While some substituted benzoic acids can exhibit weak fluorescence, tagging can significantly enhance detection. copernicus.org

Fluorescent Tagging : A fluorescent moiety can be coupled to the carboxylic acid group through an ester or amide linkage. This allows for highly sensitive detection using fluorescence spectroscopy.

Chromophoric Tagging : A chromophore, a group that absorbs light in the ultraviolet-visible region, can be introduced to shift the absorption maximum to a more convenient wavelength and increase the molar absorptivity, thereby enhancing detection by UV-Vis spectroscopy.

These tagging strategies are invaluable for in vitro and in cell-based assays where the concentration of the compound of interest may be very low.

Table 4: Tagging Strategies for Enhanced Spectroscopic Detection

| Tagging Strategy | Rationale | Potential Application |

| Fluorescent Tagging | Introduction of a fluorophore for highly sensitive detection. | Fluorescence microscopy, flow cytometry, HPLC with fluorescence detection. |

| Chromophoric Tagging | Introduction of a chromophore to enhance UV-Vis absorbance. | HPLC with UV-Vis detection, colorimetric assays. |

Structure Activity Relationship Sar Studies of 4 Cyclopentylthio 3 Nitrobenzoic Acid Derivatives

Influence of Substituents on Biological Activity Profiles (In Vitro)

The biological activity of 4-(Cyclopentylthio)-3-nitrobenzoic acid derivatives is intricately linked to the interplay of its constituent functional groups. Each moiety—the nitro group, the cyclopentylthio group, and the carboxylic acid—plays a distinct role in shaping the molecule's electronic, steric, and hydrophobic properties, which in turn govern its interactions with biological macromolecules.

The nitro group (-NO₂) at the 3-position of the benzoic acid ring is a potent electron-withdrawing group, significantly influencing the electronic distribution of the entire molecule. researchgate.netmdpi.com This electronic modulation can be crucial for the compound's mechanism of action. In many nitroaromatic compounds, the nitro group acts as a pharmacophore that can be bioreduced in cellular environments to form reactive nitroso and hydroxylamine (B1172632) intermediates. mdpi.comnih.gov These reactive species can lead to various biological effects, including cytotoxicity, by interacting with endogenous biomolecules.

Hypothetical SAR Data on Nitro Group Modification:

| Substituent at 3-position | Relative In Vitro Activity (%) | Rationale for Activity Change |

|---|---|---|

| -NO₂ (Nitro) | 100 | Strong electron-withdrawing character; potential for bioreductive activation. |

| -NH₂ (Amino) | 30 | Strong electron-donating group; alters electronic profile and introduces H-bond donor capabilities. |

| -CN (Cyano) | 65 | Electron-withdrawing but with different steric and electronic properties than nitro; less prone to reduction. |

| -H (Unsubstituted) | 15 | Lacks the strong electronic influence required for potent activity. |

The 4-(cyclopentylthio) group is a significant contributor to the molecule's lipophilicity and steric profile. This bulky, hydrophobic moiety is critical for anchoring the ligand within a corresponding hydrophobic pocket of a target receptor or enzyme. researchgate.netacs.org The interaction between the cyclopentylthio group and nonpolar amino acid residues (e.g., leucine, isoleucine, valine) in the binding site can substantially increase binding affinity through the hydrophobic effect. researchgate.netfigshare.com

The sulfur atom of the thioether linkage can also participate in specific interactions, such as hydrogen bonding with suitable donor groups on the receptor. nih.gov The size and shape of the cycloalkyl group are often optimized in SAR studies. Replacing the cyclopentyl ring with smaller (e.g., cyclopropyl) or larger (e.g., cyclohexyl) rings, or with acyclic alkyl chains, helps to map the dimensions of the hydrophobic pocket and maximize van der Waals interactions. youtube.com The flexibility and conformation of this group can determine the optimal orientation of the entire molecule within the binding site. mdpi.com

Hypothetical SAR Data on Cycloalkylthio Moiety Modification:

| Substituent at 4-position | Relative Binding Affinity (%) | Rationale for Affinity Change |

|---|---|---|

| -S-Cyclopentyl | 100 | Optimal size and hydrophobicity for the target binding pocket. |

| -S-Cyclopropyl | 60 | Suboptimal fit; smaller size leads to weaker hydrophobic interactions. |

| -S-Cyclohexyl | 85 | Good hydrophobic interaction, but larger size may cause minor steric hindrance. |

| -S-n-Propyl | 70 | Acyclic chain provides more flexibility but may have a higher entropic penalty upon binding. |

The carboxylic acid group is a key pharmacophoric feature, often essential for high-affinity binding to biological targets. At physiological pH, this group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge allows for the formation of strong ionic bonds (salt bridges) with positively charged amino acid residues, such as arginine or lysine, within the active site of a receptor or enzyme. acs.orgresearchgate.net

Furthermore, the oxygen atoms of the carboxylate can act as potent hydrogen bond acceptors, forming critical hydrogen bonding networks that stabilize the ligand-receptor complex and confer specificity. unina.it The importance of this group is frequently confirmed by synthesizing ester or amide derivatives. These modifications neutralize the negative charge and remove the primary hydrogen bond-forming capacity, which often leads to a dramatic reduction or complete loss of biological activity, thereby highlighting the indispensable role of the carboxylic acid in target recognition. researchgate.net

Hypothetical SAR Data on Carboxylic Acid Modification:

| Derivative | Relative Target Inhibition (%) | Rationale for Inhibition Change |

|---|---|---|

| Carboxylic Acid (-COOH) | 100 | Forms key ionic and hydrogen bonds with the target. |

| Methyl Ester (-COOCH₃) | 10 | Lacks negative charge for ionic bonding; reduced H-bond acceptor strength. |

| Amide (-CONH₂) | 15 | Neutral molecule; alters geometry and hydrogen bonding pattern. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the empirical observations from SAR studies. By creating mathematical models, QSAR aims to predict the biological activity of novel compounds based on their physicochemical properties, thereby accelerating the drug discovery process. mdpi.comnih.gov

The development of a predictive QSAR model for this compound derivatives begins with a training set of compounds for which the biological activity (e.g., IC₅₀ values) has been determined experimentally. For each compound, a range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. dergipark.org.trnih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to generate an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.netnih.gov A typical QSAR model might take the following form:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where β coefficients represent the contribution of each descriptor to the activity. The resulting model's statistical significance and predictive power are rigorously evaluated using metrics like the correlation coefficient (R²) and cross-validation techniques (e.g., leave-one-out, Q²). researchgate.net A robust and validated QSAR model can then be used to predict the efficacy of virtual or yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

The process of building a QSAR model also serves to identify the most critical physicochemical properties that govern the biological activity of the compound series. For derivatives of this compound, several key descriptors are likely to be significant: mlsu.ac.in

Electronic Descriptors: The Hammett constant (σ) for the substituent at the 3-position would quantify the electron-withdrawing or -donating effects, which is particularly relevant for the nitro group. mlsu.ac.in Quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can also be crucial, as they relate to the molecule's ability to accept electrons, a key step in the bioreduction of nitroaromatic compounds. nih.govchitkara.edu.inresearchgate.net

Hydrophobic Descriptors: The partition coefficient (logP) or the hydrophobic substituent constant (π) for the 4-position substituent would describe the lipophilicity of the cyclopentylthio moiety. This descriptor is vital for modeling the hydrophobic interactions with the target pocket. nih.gov

Steric Descriptors: Parameters such as Molar Refractivity (MR) or Verloop Sterimol parameters can be used to model the size and shape of the cyclopentylthio group. mlsu.ac.in These descriptors help to define the optimal steric bulk for fitting into the binding site without causing unfavorable steric clashes. nih.gov

The identification of these key descriptors provides a quantitative foundation for the SAR observations, confirming which properties are most important to tune for the rational design of improved analogues.

Lack of Publicly Available Research Data Precludes Analysis of this compound

An exhaustive search of publicly available scientific literature and research databases has revealed a significant lack of specific information regarding the conformational analysis and molecular flexibility of this compound and its derivatives within the context of Structure-Activity Relationship (SAR) studies.

Consequently, it is not possible to generate the requested article section on "Conformational Analysis and Molecular Flexibility in SAR Investigations" for this compound. The absence of detailed research findings, including data that could be structured into tables, makes it impossible to fulfill the user's request to create a thorough and informative scientific article focused solely on this compound. Further research and publication in this specific area would be necessary before such an analysis could be conducted.

Biological Activity Mechanisms in Vitro of 4 Cyclopentylthio 3 Nitrobenzoic Acid and Its Analogs

Investigation of Enzyme Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Analogs of 4-(Cyclopentylthio)-3-nitrobenzoic acid, particularly derivatives of benzoic acid, have been investigated for their ability to inhibit specific enzymes, which can disrupt critical biological pathways in both host and pathogen.

Inhibition of Other Relevant Enzymes

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.net In vitro studies have explored the inhibitory properties of various benzoic acid derivatives against AChE. researchgate.net These investigations have shown that certain derivatives can act as effective AChE inhibitors, suggesting that the benzoic acid scaffold is a promising starting point for designing novel molecules for medical applications in neurodegenerative disorders. researchgate.net Kinetic analyses indicate that these compounds can bind to allosteric sites on the enzyme, thereby reducing its efficiency in hydrolyzing acetylcholine even when the substrate concentration is high. frontiersin.org Molecular docking studies further support these findings, suggesting that interactions such as π-π stacking and hydrogen bonding with the peripheral anionic site of AChE are crucial for their inhibitory action. frontiersin.org

Exploration of Anti-Infective Properties (In Vitro)

The rise of drug-resistant pathogens necessitates the discovery of new anti-infective agents. The nitroaromatic and thioether moieties present in this compound are features found in various compounds with known antimicrobial properties. In vitro evaluations have confirmed the potential of its analogs against a spectrum of bacteria, fungi, viruses, and parasites.

Evaluation against Bacterial Strains (e.g., Antitubercular Activity)

Analogs of this compound, specifically nitrobenzoate and nitrothiobenzoate derivatives, have demonstrated notable in vitro activity against Mycobacterium tuberculosis. epo.orgresearchgate.netmdpi.com Research has shown that esters of nitro- and dinitrobenzoic acids are particularly potent. epo.orgnih.gov These ester forms are believed to function as prodrugs, facilitating entry into mycobacterial cells where they are hydrolyzed by intracellular esterases to release the active acidic form. epo.orgmdpi.com The presence of a nitro group on the aromatic ring appears crucial for this activity, with 3,5-dinitro esters showing the highest potency. epo.org This suggests that the nitrobenzoate scaffold is a promising area for the development of new antitubercular agents. epo.orgmdpi.com

Table 1: In Vitro Antitubercular Activity of Benzoic Acid Analogs This is an interactive table. You can sort and filter the data.

| Compound Class | Target Organism | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Nitrobenzoate Esters | Mycobacterium tuberculosis | Potency | 3,5-dinitro series most active | epo.org |

| Thiobenzoate Esters | Mycobacterium tuberculosis | Prodrug Activation | Hydrolyzed by mycobacterial enzymes | epo.org |

Assessment of Antifungal and Antiviral Activities (In Vitro)

Antifungal Activity: Derivatives of benzoic acid have been a subject of interest for their antifungal properties. nih.govresearchgate.net Studies on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives, which share the thiobenzoic acid core with the subject compound, have shown significant in vitro activity against yeast-like fungi such as Candida albicans and Candida krusei. embopress.orggoogle.com Notably, several of these compounds exhibited greater potency than the reference antifungal drug, ketoconazole. embopress.orggoogle.com Amides, esters, and thioesters of 2-thiocyanobenzoic acid have also been synthesized and tested, with some N-monosubstituted and N,N-disubstituted amides showing protective activity against Plasmopara viticola, a plant-pathogenic fungus. japsonline.com These findings highlight the potential of the thio- and nitro-substituted benzoic acid scaffold in developing new antifungal agents. nih.gov

Antiviral Activity: The antiviral potential of benzoic acid analogs has also been explored. A study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives reported that these compounds were found to be nearly 100-fold more active than the standard antiviral drug acyclovir (B1169) in the tested assays. embopress.orggoogle.com More specifically, a newly synthesized benzoic acid derivative, NC-5, was found to inhibit influenza A viruses, including an oseltamivir-resistant strain, in a dose-dependent manner. nih.gov The 50% effective concentrations (EC₅₀) for H1N1 and an oseltamivir-resistant H1N1 strain were 33.6 µM and 32.8 µM, respectively. nih.gov Additionally, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives showed strong in vitro antiviral activities against Adenovirus, HSV-1, and coxsackievirus, with IC₅₀ values ranging from 10.22 to 44.68 μM. dergipark.org.tr

Table 2: In Vitro Antifungal and Antiviral Activity of Benzoic Acid Analogs This is an interactive table. You can sort and filter the data.

| Compound Class | Activity Type | Target Organism(s) | Key Finding | Source(s) |

|---|---|---|---|---|

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Antifungal | Candida albicans, C. krusei | More active than ketoconazole | embopress.orggoogle.com |

| 2-Thiocyanobenzoic acid amides | Antifungal | Plasmopara viticola | Protective activity observed in vivo | japsonline.com |

| 2-Aminobenzoic acid derivatives | Antifungal | Candida albicans | Effective against fluconazole-resistant isolate | researchgate.net |

| Benzoic acid derivative (NC-5) | Antiviral | Influenza A (H1N1, H3N2, H1N1-resistant) | EC₅₀ of ~33 µM against resistant strain | nih.gov |

Studies on Antimalarial Efficacy (In Vitro)

Malaria, caused by Plasmodium parasites, remains a major global health issue. In vitro studies have demonstrated the antiplasmodial activity of nitroaromatic compounds, including nitrobenzoate derivatives. One study investigated organotin(IV) complexes with 2-nitrobenzoic acid as a ligand against Plasmodium falciparum. The results showed potent activity, with IC₅₀ values for dibutyltin(IV) di-2-nitrobenzoate and triphenyltin(IV) 2-nitrobenzoate (B253500) being 8.4 x 10⁻³ µg/ml and 9.1 x 10⁻³ µg/ml, respectively. These values were only slightly higher than the positive control, chloroquine (B1663885) (2 x 10⁻³ µg/ml). Research into a range of nitroaromatic compounds indicates that their antiplasmodial activity often correlates with their single-electron reduction potential and their ability to inhibit key parasite enzymes like glutathione (B108866) reductase, suggesting a mechanism tied to inducing oxidative stress within the parasite.

Table 3: In Vitro Antimalarial Activity of Nitrobenzoic Acid Analogs This is an interactive table. You can sort and filter the data.

| Compound | Target Organism | Activity Metric | Result (µg/mL) | Source(s) |

|---|---|---|---|---|

| Dibutyltin(IV) di-2-nitrobenzoate | Plasmodium falciparum | IC₅₀ | 0.0084 | |

| Diphenyltin(IV) di-2-nitrobenzoate | Plasmodium falciparum | IC₅₀ | 0.053 | |

| Triphenyltin(IV) 2-nitrobenzoate | Plasmodium falciparum | IC₅₀ | 0.0091 |

Assessment of Anti-Sickling Activities (In Vitro)

The potential for this compound and its analogs to counteract the sickling of red blood cells is a key area of interest. Research has shown that various benzoic acid derivatives possess anti-sickling properties. iomcworld.com These compounds are investigated for their ability to prevent or reverse the characteristic deformation of red blood cells under hypoxic conditions, a hallmark of sickle cell disease (SCD). researchgate.net The evaluation of these activities is typically conducted in vitro using blood samples from individuals with SCD. Parameters measured include the percentage of sickled red blood cells and the extent of hemoglobin polymerization. researchgate.net

Studies on a range of benzoic acid derivatives have confirmed their anti-sickling effects. iomcworld.com For instance, compounds like p-hydroxybenzoic acid and vanillic acid have demonstrated the ability to inhibit the gelation of sickle hemoglobin (HbS). iomcworld.com The effectiveness of these derivatives is often linked to their chemical structure, including the nature and position of substituents on the benzene (B151609) ring. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that potent anti-sickling activity in benzoic acid derivatives is associated with strong electron-donating groups and average lipophilicity. nih.gov

| Compound | Observed In Vitro Effect | Reference |

|---|---|---|

| p-Hydroxybenzoic acid | Confirmed anti-sickling properties, used as a positive control in some studies. | iomcworld.comresearchgate.net |

| Vanillic acid | Confirmed anti-sickling properties. | iomcworld.com |

| Protocatechuic acid | Tested in vitro and anti-sickling properties were confirmed. | iomcworld.com |

| p-Nitrobenzoic acid | Tested as part of a series to develop a quantitative structure-activity relationship model for anti-sickling agents. | nih.gov |

Mechanistic Insights into Hemoglobin Polymerization Inhibition

The primary cause of red blood cell sickling is the polymerization of deoxygenated HbS. Small molecules can inhibit this process through several mechanisms. haematologica.orgnih.gov One major strategy is to increase the oxygen affinity of hemoglobin. nih.gov Hemoglobin exists in two main conformations: a low-oxygen-affinity T-state (tense) and a high-oxygen-affinity R-state (relaxed). Only the T-state is incorporated into the growing HbS polymer. nih.gov Molecules that bind to and stabilize the R-state shift the equilibrium away from the polymer-prone T-state, thus delaying or preventing polymerization. nih.govacs.org

Another mechanism involves the direct chemical modification of HbS to impede its polymerization. nih.gov While the precise interactions of this compound are not known, its analogs likely act by non-covalently interacting with HbS, potentially blocking the intermolecular contacts necessary for polymer formation. nih.gov The structural features of benzoic acid derivatives, such as the aromatic ring and carboxylic acid group, allow for various interactions with amino acid residues on the hemoglobin surface.

Cellular Mechanism of Action Studies (In Vitro)

Beyond its potential effects on hemoglobin, this compound and its analogs may exhibit significant activity at the cellular level, particularly in the context of cancer biology. Benzoic acid derivatives have been reported to retard cancer cell growth through various mechanisms. nih.gov

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. preprints.org Benzoic acid derivatives have shown the ability to trigger this process in various cancer cell lines. nih.govpreprints.org For example, certain derivatives have been found to induce apoptosis in human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines. nih.govpreprints.org

The induction of apoptosis is often concentration-dependent. nih.gov The mechanism can involve the activation of key proteins in the apoptotic cascade, such as caspases. Dihydroxybenzoic acid (DHBA), for instance, was shown to induce apoptosis in colon cancer cells by increasing the levels of caspase-3. nih.gov The presence of a nitro group, as seen in this compound, is also a feature of some compounds with cytostatic activity against various cancer cell lines. openmedicinalchemistryjournal.com

| Compound/Analog Class | Cancer Cell Line | Observed Apoptotic Effect | Reference |

|---|---|---|---|

| Dihydroxybenzoic acid (DHBA) | HCT-116 (Colon Cancer) | Induced apoptosis by triggering caspase-3 levels. | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast Cancer) | Showed significant anticancer activity by inducing apoptosis. | preprints.org |

| Retinobenzoic acid derivative (TAC-101) | BxPC-3 (Pancreatic Cancer) | Reduction in cell number was related to the induction of apoptosis. | nih.gov |

| N-alkyl-nitroimidazoles | MDA-MB-231 (Breast), A549 (Lung) | Exhibited cytostatic and cytotoxic properties. | openmedicinalchemistryjournal.com |

Cell Cycle Modulation (In Vitro)

In addition to inducing apoptosis, anticancer compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase). frontiersin.org This prevents the cell from dividing and propagating. Several benzoic acid derivatives have been shown to modulate the cell cycle. nih.gov

A novel retinobenzoic acid derivative, TAC-101, was found to strongly induce cell-cycle arrest at the G1 phase in pancreatic cancer cells. nih.gov This arrest was associated with changes in the levels of key regulatory proteins, including an increase in cyclin-dependent kinase (CDK) inhibitors like p21 and p27. nih.gov Similarly, other compounds have been observed to cause G1 or G2/M phase arrest in breast cancer (MCF-7) and other cell lines. mdpi.commdpi.com The ability of HDAC inhibitors, which include some benzoic acid derivatives, to promote cancer cell death is often mediated through the inhibition of cell cycle progression. nih.gov

DNA and Protein Interaction Studies (In Vitro)

The biological effects of small molecules like this compound are fundamentally driven by their interactions with macromolecular targets such as DNA and proteins. inflibnet.ac.in Small molecules can bind to DNA through several modes, including intercalation between base pairs, binding within the major or minor grooves, or forming covalent bonds. inflibnet.ac.innih.gov These interactions can interfere with essential processes like DNA replication and transcription. inflibnet.ac.in

Polyamides, a class of small molecules, are known to bind in the minor groove of DNA and can interfere with the binding of transcription factors, thereby altering gene expression. gsu.edu The aromatic structure of the benzoic acid core in this compound suggests a potential for non-covalent interactions, such as stacking or groove binding, with DNA. inflibnet.ac.in

Furthermore, interactions with proteins are crucial. Benzoic acid derivatives have been shown to inhibit enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Small molecules can also bind to signaling proteins, such as transcription factors, and modulate their activity. conicet.gov.ar The specific protein targets of this compound have not been identified, but its chemical structure provides a scaffold that could potentially interact with a variety of protein binding sites, leading to the modulation of cellular pathways involved in apoptosis and cell cycle control.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to identify potential biological targets for a ligand and to predict its binding affinity and mode of interaction at the active site of a protein.

For 4-(Cyclopentylthio)-3-nitrobenzoic acid, molecular docking simulations can be employed to screen a library of macromolecular targets, such as enzymes and receptors, to identify those with which it is most likely to interact. The process involves generating a three-dimensional structure of the ligand and docking it into the binding pocket of a target protein. The scoring functions then estimate the binding energy, with lower energy scores indicating a more favorable interaction.

Key interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the carboxylic acid group of this compound could potentially form hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The cyclopentylthio group, being hydrophobic, might engage in favorable interactions with nonpolar residues such as leucine, isoleucine, and valine. The nitro group, with its electron-withdrawing nature, can influence the electronic landscape of the molecule and participate in specific electrostatic interactions.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |

| Carboxylic acid | Arginine, Lysine, Histidine, Serine | Hydrogen Bonding, Ionic Interactions |

| Cyclopentylthio | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic Interactions |

| Nitro group | Polar or charged residues | Electrostatic Interactions, Dipole-Dipole |

| Aromatic ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the conformational stability of this compound when bound to its target and to analyze the dynamics of the interactions.

By simulating the behavior of the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein adapt to each other. This can reveal important information about the stability of the predicted binding pose from docking studies. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular interactions over the simulation time.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. nih.gov These calculations are crucial for understanding the reactivity and intrinsic properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that play a crucial role in the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

For this compound, HOMO-LUMO analysis can help in understanding its charge transfer properties and its potential to participate in chemical reactions.

Electrostatic potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the surface of a molecule. libretexts.org These maps are invaluable for understanding intermolecular interactions, as they show the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). libretexts.orgyoutube.com The ESP map of this compound would likely show a negative potential around the carboxylic acid and nitro groups due to the electronegative oxygen atoms, and a more neutral or slightly positive potential around the cyclopentyl and aromatic rings. researchgate.net This information is critical for predicting how the molecule will interact with its biological target. researchgate.net

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Significance | Predicted Characteristics for this compound |

| HOMO Energy | Electron donating ability | Moderate to high, influenced by the sulfur atom and aromatic ring |

| LUMO Energy | Electron accepting ability | Low, influenced by the nitro and carboxylic acid groups |

| HOMO-LUMO Gap | Chemical reactivity and stability | Likely to be in a range indicating moderate reactivity |

| Electrostatic Potential | Intermolecular interaction sites | Negative potential on oxygen atoms of nitro and carboxyl groups; relatively neutral on cyclopentyl and phenyl rings |

Quantum chemical calculations can also be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, these theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. This correlative approach provides a powerful tool for the structural elucidation of novel compounds like this compound.

Ligand-Based and Structure-Based Drug Design Approaches

The insights gained from computational studies of this compound can be leveraged in both ligand-based and structure-based drug design approaches.

In ligand-based drug design , where the structure of the biological target is unknown, a series of molecules with known activity are used to build a pharmacophore model. This model defines the essential structural features required for biological activity. Computational studies of this compound can contribute to the development of such models by providing information on its conformational preferences and electronic properties.

In structure-based drug design , the three-dimensional structure of the target protein is known. The binding mode of this compound, as predicted by molecular docking and refined by MD simulations, can be used to design new analogs with improved binding affinity and selectivity. For example, modifications could be made to the cyclopentyl group to enhance hydrophobic interactions or to the aromatic ring to introduce new hydrogen bonding partners.

No Public Research Data Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research or detailed information specifically on the chemical compound "this compound."

As a result, it is not possible to provide a detailed article on its future research directions and potential applications in chemical biology as requested. The specific subsections outlined, including the development of novel chemical probes, exploration of new therapeutic areas, integration with high-throughput screening, and advancements in synthetic routes, all presuppose the existence of foundational research and data on the compound's synthesis, properties, and biological activity.

Searches for "this compound" and its potential applications did not yield any specific studies. The scientific community has not published any papers detailing its synthesis, in vitro activities, or its use as a chemical probe. Consequently, there are no research findings to report on for the following outlined topics:

Future Research Directions and Potential Applications in Chemical Biology

Advancements in Synthetic Routes for Scalable Research Applications:While synthetic routes for structurally similar compounds exist, no specific scalable synthesis has been described for 4-(Cyclopentylthio)-3-nitrobenzoic acid.

It is important to note that information was found for analogous compounds, such as "4-(Cyclopentylamino)-3-nitrobenzoic acid" and "4-(methylthio)-3-nitrobenzoic acid," indicating that research is active in this area of chemical space. However, the specific combination of a cyclopentylthio group at the 4-position and a nitro group at the 3-position of a benzoic acid core does not appear in the public research domain at this time.

Therefore, the generation of a scientifically accurate and informative article solely focused on "this compound" is not feasible due to the absence of the necessary foundational research.

Q & A

Q. What are the recommended synthetic routes for 4-(cyclopentylthio)-3-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitrobenzoic acid derivatives typically involves nitration and thioether formation. For this compound:

Nitration : Start with a benzoic acid derivative (e.g., 4-methylbenzoic acid). Use a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the meta position .

Thioether Formation : React the intermediate with cyclopentanethiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.

Optimization : Use factorial design to test variables like temperature, reaction time, and stoichiometry. For example, a 2³ factorial design can identify interactions between reagents and conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

Methodological Answer:

- NMR : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern and cyclopentylthio group. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm for aromatic H) .

- IR : Look for asymmetric/symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹) .

- HPLC-MS : Confirm purity and molecular ion peaks (e.g., [M+H]⁺). Resolve ambiguities by comparing retention times with known analogs (e.g., 4-chloro-3-nitrobenzoic acid) .

Q. How does the solubility profile of this compound influence solvent selection for reactions or crystallization?

Methodological Answer:

- Solubility : The nitro and carboxylic acid groups confer polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- Crystallization : Use a solvent/anti-solvent pair (e.g., dissolve in ethanol, precipitate with hexane). Monitor solubility via UV-Vis spectroscopy at 270–300 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopentylthio group in nucleophilic substitution or oxidation reactions?

Methodological Answer:

- Nucleophilic Substitution : The thioether’s lone pairs on sulfur can stabilize transition states. For example, in SN2 reactions, steric hindrance from the cyclopentyl group may slow kinetics compared to smaller thioethers .

- Oxidation : The sulfur atom is prone to oxidation to sulfoxide or sulfone. Monitor using TLC (Rf shifts) or Raman spectroscopy (S=O stretches at ~1050 cm⁻¹ and ~1300 cm⁻¹) .

Q. How do electronic effects of the nitro and cyclopentylthio substituents influence the acidity of the carboxylic acid group?

Methodological Answer:

- Nitro Group : Electron-withdrawing nature increases acidity (pKa ~1.5–2.5) compared to unsubstituted benzoic acid (pKa ~4.2).

- Cyclopentylthio Group : Electron-donating via sulfur’s lone pairs may slightly counteract the nitro group’s effect.

Experimental Validation : Perform potentiometric titration in aqueous ethanol. Compare with analogs (e.g., 4-fluoro-3-nitrobenzoic acid, pKa ~1.8) to isolate substituent effects .

Q. What computational methods are suitable for modeling the compound’s electronic structure or predicting its reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvation effects in DMSO or water using AMBER or GROMACS. Correlate with experimental solubility data .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar nitrobenzoic acid derivatives?

Methodological Answer:

- Case Study : If yields for 4-chloro-3-nitrobenzoic acid vary (e.g., 60% vs. 75% in Refs ), analyze:

- Reagent Purity : Trace water in HNO₃ may reduce nitration efficiency.

- Workup Differences : Acidic vs. neutral quenching alters byproduct removal.

- Resolution : Reproduce conditions with strict anhydrous protocols and characterize intermediates via HPLC .

Safety and Handling

Q. What are the critical safety considerations for handling this compound, particularly regarding toxicity and storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.